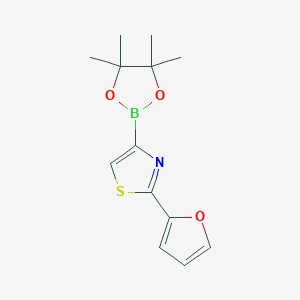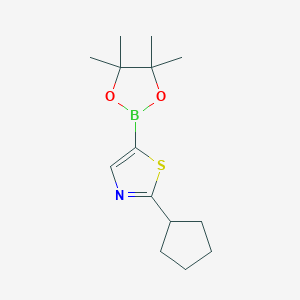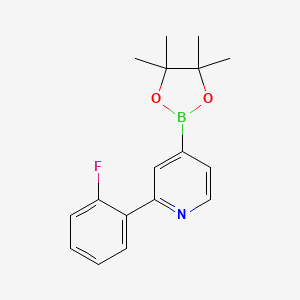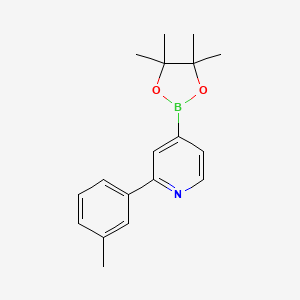
2-(4-Methylpiperidin-1-yl)pyridine-4-boronic acid pinacol ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methylpiperidin-1-yl)pyridine-4-boronic acid pinacol ester (2-MPPB) is a novel boronic acid ester that has been used in various scientific research applications. It is a versatile compound with a wide range of applications in chemistry, biochemistry, and medical research. The compound has been used as a building block for the synthesis of various compounds, as a reagent for organic synthesis, and as a catalyst for various reactions. It has also been used as a tool for studying the mechanism of action of various compounds, as well as for the analysis of biochemical and physiological effects.
科学的研究の応用
2-(4-Methylpiperidin-1-yl)pyridine-4-boronic acid pinacol ester has been used in a variety of scientific research applications. It has been used as a building block for the synthesis of various compounds, as a reagent for organic synthesis, and as a catalyst for various reactions. It has also been used as a tool for studying the mechanism of action of various compounds, as well as for the analysis of biochemical and physiological effects. In addition, 2-(4-Methylpiperidin-1-yl)pyridine-4-boronic acid pinacol ester has been used in the development of new drugs and drug delivery systems, as well as in the study of enzyme inhibition and protein-ligand interactions.
作用機序
2-(4-Methylpiperidin-1-yl)pyridine-4-boronic acid pinacol ester is a boronic acid ester that acts as a catalyst for various reactions. It can act as a Lewis acid, binding to electron-rich sites on substrates and promoting the formation of new bonds. It can also act as a Bronsted acid, protonating electron-deficient sites on substrates and promoting the formation of new bonds. In addition, 2-(4-Methylpiperidin-1-yl)pyridine-4-boronic acid pinacol ester can bind to and activate enzymes, resulting in the formation of new products.
Biochemical and Physiological Effects
2-(4-Methylpiperidin-1-yl)pyridine-4-boronic acid pinacol ester has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase. It has also been shown to inhibit the growth of certain cancer cell lines, as well as to reduce inflammation and oxidative stress. In addition, 2-(4-Methylpiperidin-1-yl)pyridine-4-boronic acid pinacol ester has been shown to have antioxidant activity and to reduce the production of certain inflammatory cytokines.
実験室実験の利点と制限
2-(4-Methylpiperidin-1-yl)pyridine-4-boronic acid pinacol ester is a versatile compound that has a wide range of applications in scientific research. The advantages of using 2-(4-Methylpiperidin-1-yl)pyridine-4-boronic acid pinacol ester in lab experiments include its high efficiency, low cost, and ease of synthesis. However, there are some limitations, such as its lack of solubility in some solvents and its tendency to form insoluble precipitates.
将来の方向性
The future directions for 2-(4-Methylpiperidin-1-yl)pyridine-4-boronic acid pinacol ester include its use in the synthesis of new compounds and the development of new drug delivery systems. In addition, further research is needed to explore its potential as an inhibitor of various enzymes and as an anti-cancer agent. Additionally, further research is needed to explore the biochemical and physiological effects of 2-(4-Methylpiperidin-1-yl)pyridine-4-boronic acid pinacol ester and to develop new applications for the compound.
合成法
2-(4-Methylpiperidin-1-yl)pyridine-4-boronic acid pinacol ester can be synthesized via a two-step reaction. The first step involves the reaction of 4-methylpiperidine-1-yl bromide and pyridine-4-boronic acid in aqueous solution, resulting in the formation of 2-(4-methylpiperidin-1-yl)pyridine-4-boronic acid. The second step involves the reaction of this intermediate with pinacol in the presence of a base, resulting in the formation of 2-(4-methylpiperidin-1-yl)pyridine-4-boronic acid pinacol ester. The reaction can be carried out at room temperature and is highly efficient.
特性
IUPAC Name |
2-(4-methylpiperidin-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27BN2O2/c1-13-7-10-20(11-8-13)15-12-14(6-9-19-15)18-21-16(2,3)17(4,5)22-18/h6,9,12-13H,7-8,10-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRKSCMHGHPOFPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)N3CCC(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylpiperidin-1-YL)pyridine-4-boronic acid pinacol ester | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














